molecular formula C9H7BrN2 B105031 4-Bromoisoquinolin-5-amine CAS No. 16552-65-1

4-Bromoisoquinolin-5-amine

Cat. No. B105031
CAS RN: 16552-65-1
M. Wt: 223.07 g/mol
InChI Key: RJLUYBOSXJNQBN-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-5-amine is a chemical compound that is part of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, in particular, features a bromine atom at the fourth position and an amine group at the fifth position of the isoquinoline structure. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-5-amine derivatives has been explored through various methods. One approach involves the treatment of 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines with primary or secondary amines. This reaction proceeds stereoselectively to yield 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives in high yields. The stereochemistry of the resulting products, featuring 1,4-trans and 3,4-trans configurations, has been confirmed through X-ray crystallography . Another synthetic route utilizes rhodium-catalyzed reactions to produce highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. The mechanism is proposed to involve the formation of a bromonium ylide intermediate, which results from the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene .

Molecular Structure Analysis

The molecular structure of 4-Bromoisoquinolin-5-amine derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a saturated version of the isoquinoline structure. The stereochemistry of these compounds is an important aspect, as it can influence their reactivity and interaction with biological targets. X-ray crystallography has been used to determine the precise 3D arrangement of atoms within these molecules, revealing trans configurations that are significant for their chemical behavior .

Chemical Reactions Analysis

In the context of chemical reactions, 4-Bromoisoquinolin-5-amine derivatives can participate in various transformations. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The amine group also offers a site for reactions, such as acylation or alkylation, which can modify the compound's properties for specific applications. The intermediate formation of an isoquinoline o-quinone type compound during the substitution reaction has been suggested, which could open pathways for further chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromoisoquinolin-5-amine are not detailed in the provided papers, we can infer that the compound's properties are influenced by its functional groups. The bromine atom is likely to increase the compound's molecular weight and density, while the amine group could contribute to its solubility in polar solvents and its basicity. The tetrahydroisoquinoline core may confer rigidity to the molecule, affecting its boiling point and melting point. The stereochemistry determined by X-ray crystallography is crucial for understanding the compound's reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Cytotoxic Action

4-Bromoisoquinolin-5-amine has been utilized in the synthesis of various isoquinolines with potential cytotoxic effects. In one study, it was converted into α,β-unsaturated esters and then into saturated amides. Some of these compounds showed significant cytotoxicity in tumor cell lines, indicating potential for further research in cancer treatment (Tsotinis et al., 2007).

Synthesis of Indazolo[3,2-a]isoquinolin-6-amines

Another application involves the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. 4-Bromoisoquinolin-5-amine was reacted with Suzuki coupling and subjected to Cadogan cyclization, producing new compounds with potential utility in fluorescence studies (Balog et al., 2013).

Development of Synthetic Pathways

4-Bromoisoquinolin-5-amine has been instrumental in developing synthetic pathways for complex organic compounds. For instance, its use in the synthesis of 8-bromoisoquinolines and acyclic secondary amine-borane complexes has been documented, contributing to advancements in synthetic chemistry (Armengol et al., 2000).

Novel Unnatural D-ring Stripped Isomers Synthesis

Research has also focused on synthesizing novel unnatural D-ring stripped isomers like 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline, starting from 4-bromoisoquinolin-5-amine. This represents a significant step in diversifying the range of synthetic organic compounds (Van Baelen et al., 2009).

Role in Nucleophilic Substitution Studies

The compound has been key in studying nucleophilic substitution mechanisms, as seen in the conversion of 1- and 3-bromoisoquinoline to amino derivatives, providing insights into the amination processes in organic chemistry (Sanders et al., 2010).

Bromination of Isoquinolines

Its role in the regioselective bromination of isoquinolines has been a subject of study, contributing to the understanding of bromination reactions in organic chemistry (Brown & Gouliaev, 2004).

Synthesis of 5-Azadibenzo[a,g]corannulene

In the synthesis of 5-Azadibenzo[a,g]corannulene, 4-bromoisoquinolin-5-amine served as a precursor, demonstrating its utility in synthesizing polycyclic aromatic compounds (Tsefrikas et al., 2017).

Safety And Hazards

The safety information for 4-Bromoisoquinolin-5-amine indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromoisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLUYBOSXJNQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561895
Record name 4-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinolin-5-amine

CAS RN

16552-65-1
Record name 4-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-5-nitroisoquinoline (1.0 g) synthesized as described above and stannous chloride dihydrate (4.5 g, Wako Pure Chemical Industries) were suspended in ethanol (30 ml), added with concentrated hydrochloric acid (2.3 ml) and stirred at 80° C. for 30 minutes and at room temperature for further 12 hours. The reaction mixture was adjusted to pH 12 with addition of 2 N aqueous sodium hydroxide. The target compound was extracted three times with ethyl acetate (100 ml for each time), and the combined organic layer was washed with water (200 ml) and saturated brine (200 ml) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to obtain the title compound (493 mg) as yellow powdery crystals.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

100 ml of concentrated hydrochloric acid are added to a suspension of 16 g of the compound obtained in Step 1 in 55 ml of ethanol. The mixture is cooled with ice and stirred whilst a solution of 62.6 g of SnCl2.2H2O in 100 ml of ethanol is being introduced and then for a further 3 hours. After removal of the solvent by evaporation, the residue is diluted with 140 ml of ice-cold water and rendered basic with 2N sodium hydroxide solution. The resulting aqueous phase is extracted 3 times with 350 ml of methylene chloride each time. The combined organic phases are dried over MgSO4 and evaporated. The residue is purified by flash chromatography (CH2Cl2/MeOH: 98/2) to yield the expected product.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The synthesized 4-bromo-5-nitroisoquinoline (1.0 g) and stannous chloride dihydrate (4.5 g, Wako Pure Chemical Industries) were suspended in ethanol (30 ml), added with concentrated hydrochloric acid (2.3 ml) and stirred at 80° C. for 30 minutes and at room temperature for further 12 hours. The reaction mixture was adjusted to pH 12 with addition of 2 N aqueous sodium hydroxide. The target compound was extracted three times with ethyl acetate (100 ml for each time), and the combined organic layer was washed with water (200 ml) and saturated brine (200 ml) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to obtain the title compound (493 mg) as yellow powdery crystals.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Luo - 2011 - search.proquest.com
Small molecules are important tools for interrogating biological systems and constitute the majority of pharmaceutical agents for treating diseases. Organic synthesis is an indispensable …
Number of citations: 0 search.proquest.com

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